7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by the presence of a bromophenyl group at the 7th position, a methoxy group at the 4th position, and an amine group at the 2nd position of the pyrrolo[2,3-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving suitable precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction using 3-bromophenylboronic acid and a palladium-catalyzed Suzuki coupling reaction.
Methoxylation: The methoxy group is introduced through a methylation reaction using methanol and a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Chemical Biology: It is utilized in chemical biology for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves:
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Bromophenyl)-N-(1-(4-(4-bromophenyl)thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine
- **7-(4-Bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one
Uniqueness
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolopyrimidine derivatives . The presence of the methoxy group at the 4th position and the bromophenyl group at the 7th position enhances its pharmacological profile and makes it a valuable compound for drug discovery .
Properties
Molecular Formula |
C13H11BrN4O |
---|---|
Molecular Weight |
319.16 g/mol |
IUPAC Name |
7-(3-bromophenyl)-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11BrN4O/c1-19-12-10-5-6-18(11(10)16-13(15)17-12)9-4-2-3-8(14)7-9/h2-7H,1H3,(H2,15,16,17) |
InChI Key |
RBICDXVSPSRNPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2C3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
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